

# (3S)-1-methyl-3-piperidinemethanol spectral data (NMR, IR, Mass Spec).

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## Compound of Interest

Compound Name: 3-Piperidinemethanol, 1-methyl-, (3S)-

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## An In-Depth Technical Guide to the Spectral Analysis of (3S)-1-methyl-3-piperidinemethanol

This guide provides a detailed exploration of the key analytical techniques used to characterize the chiral molecule (3S)-1-methyl-3-piperidinemethanol (CAS No. 170091-89-3). Designed for researchers and professionals in drug development and chemical synthesis, this document synthesizes spectral data interpretation with the underlying scientific principles governing each method. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting not just the data, but the rationale behind the analytical workflows and interpretation strategies.

## Introduction to (3S)-1-methyl-3-piperidinemethanol

(3S)-1-methyl-3-piperidinemethanol is a chiral substituted piperidine. The piperidine ring is a prevalent scaffold in medicinal chemistry, and the specific stereochemistry and functional groups of this molecule—a tertiary amine, a chiral center at the 3-position, and a primary alcohol—make rigorous structural confirmation essential.<sup>[1]</sup> Spectroscopic analysis provides the definitive evidence of its chemical identity, purity, and stereochemical integrity.

### Molecular Structure:

- Formula: C<sub>7</sub>H<sub>15</sub>NO<sup>[2]</sup>
- Molecular Weight: 129.20 g/mol <sup>[2]</sup>

- Key Features: Chiral piperidine ring, N-methyl tertiary amine, primary alcohol (hydroxymethyl group).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework. While experimental spectra for this specific enantiomer are not widely published in common databases, we can confidently predict the spectral features based on extensive data from closely related analogs like N-methylpiperidine and 3-piperidinemethanol, and established principles of NMR spectroscopy.[3][4][5]

### Predicted $^1\text{H}$ NMR Spectrum

The proton NMR spectrum gives information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.

Rationale for Experimental Choices:

- Solvent: Deuterated chloroform ( $\text{CDCl}_3$ ) is a standard choice for small organic molecules due to its excellent dissolving power and the single, easily identifiable residual solvent peak ( $\sim 7.26$  ppm).[6]
- Frequency: A high-field instrument (e.g., 400 or 500 MHz) is preferred to achieve better signal dispersion, which is crucial for resolving the complex, overlapping multiplets expected from the piperidine ring protons.[6][7]
- Reference: Tetramethylsilane (TMS) is added as an internal standard, with its signal defined as 0.00 ppm for calibrating the chemical shift axis.[7]

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for (3S)-1-methyl-3-piperidinemethanol (in  $\text{CDCl}_3$ )

Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale for Assignment
~3.50 - 3.65	dd	2H	-CH <sub>2</sub> OH	Protons on the carbon bearing the hydroxyl group are diastereotopic and deshielded by the oxygen atom. They will appear as a doublet of doublets due to coupling with the C3 proton.
~2.80 - 2.95	m	1H	H2 (axial)	Protons on C2 are adjacent to the nitrogen. The axial proton is typically shielded relative to the equatorial proton.
~2.25	s	3H	N-CH <sub>3</sub>	The methyl group on the nitrogen is a singlet and its chemical shift is characteristic for N-alkyl groups. [8]
~2.00 - 2.20	m	2H	H2 (eq), H6 (eq)	Equatorial protons adjacent to the nitrogen.

~1.60 - 1.90	m	4H	H3, H4, H5, H6 (ax)	Complex multiplet region for the remaining ring protons. The proton at C3 is coupled to the adjacent methylene protons of the ring and the hydroxymethyl group.
~1.20 - 1.50	m	2H	H4, H5	Remaining ring protons.
Variable	br s	1H	-OH	The hydroxyl proton signal is often broad and its chemical shift is highly dependent on concentration, temperature, and solvent purity. It may exchange with trace D <sub>2</sub> O.

## Predicted <sup>13</sup>C NMR Spectrum

The <sup>13</sup>C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment.

Rationale for Experimental Choices:

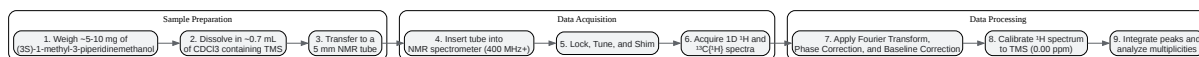
- Solvent: CDCl<sub>3</sub> is used for the same reasons as in <sup>1</sup>H NMR. The solvent peak at ~77.16 ppm serves as a convenient internal reference.<sup>[6]</sup>

- Experiment Type: A proton-decoupled experiment is standard, resulting in each unique carbon appearing as a single line. This simplifies the spectrum and improves the signal-to-noise ratio.

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data for (3S)-1-methyl-3-piperidinemethanol (in  $\text{CDCl}_3$ )

Predicted Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale for Assignment
~65-68	-CH <sub>2</sub> OH	The carbon of the hydroxymethyl group is significantly deshielded by the attached oxygen atom.
~60-63	C2	The carbon alpha to the nitrogen is deshielded. The exact shift is influenced by the N-methyl group. <a href="#">[9]</a>
~55-58	C6	The other carbon alpha to the nitrogen, typically showing a similar chemical shift to C2. <a href="#">[3]</a>
~45-48	N-CH <sub>3</sub>	The N-methyl carbon has a characteristic chemical shift in this region. <a href="#">[9]</a>
~38-42	C3	The chiral carbon bearing the hydroxymethyl group.
~28-32	C4	Piperidine ring carbon beta to the nitrogen.
~24-27	C5	Piperidine ring carbon gamma to the nitrogen. <a href="#">[10]</a>

## NMR Experimental Protocol



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Caption: Workflow for NMR spectral acquisition.

## Fourier-Transform Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations (stretching, bending), providing a characteristic "fingerprint."

Rationale for Experimental Choices:

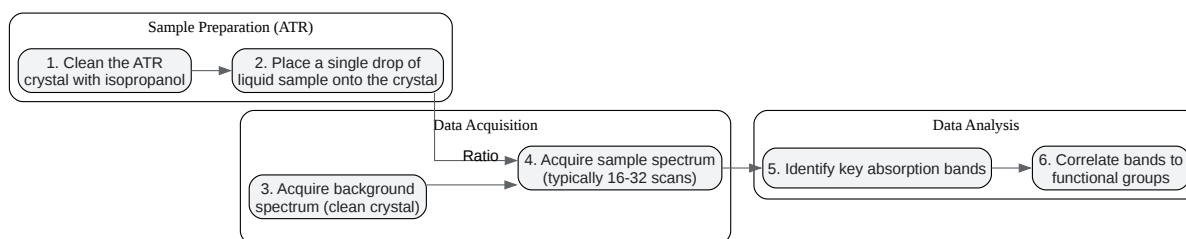
- **Technique:** Attenuated Total Reflectance (ATR) is a common modern technique that requires minimal sample preparation. Alternatively, preparing a neat liquid film between salt plates (KBr or NaCl) is also standard for liquid samples.<sup>[11]</sup>
- **Interpretation Focus:** The key is to identify vibrations characteristic of the O-H (alcohol), C-O (alcohol), C-N (amine), and C-H (alkane) bonds.

Table 3: IR Spectral Data for 1-methyl-3-piperidinemethanol

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration Type	Functional Group
~3300-3500	Strong, Broad	O-H Stretch	Alcohol (H-bonded)
~2930-2960	Strong	C-H Stretch	Aliphatic (CH <sub>2</sub> , CH <sub>3</sub> )
~2780-2820	Medium	C-H Stretch	N-CH <sub>3</sub> (Bohlmann bands)[12]
~1450-1470	Medium	C-H Bend	Aliphatic (CH <sub>2</sub> )
~1030-1070	Strong	C-O Stretch	Primary Alcohol
~1100-1130	Medium	C-N Stretch	Tertiary Amine
Data sourced and interpreted from SpectraBase.[11]			

Expert Interpretation: The most prominent feature is the strong, broad absorption band in the 3300-3500 cm<sup>-1</sup> region, which is definitive evidence of an O-H group participating in hydrogen bonding.[13] The presence of sharp, strong peaks in the 2930-2960 cm<sup>-1</sup> range confirms the aliphatic C-H framework. The medium intensity bands just below 2800 cm<sup>-1</sup> are characteristic of C-H bonds on carbons alpha to a tertiary nitrogen and are often referred to as Bohlmann bands, confirming the N-methylpiperidine structure.[12] Finally, the strong absorption in the 1030-1070 cm<sup>-1</sup> region is indicative of a C-O single bond stretch of a primary alcohol.

## IR Experimental Protocol



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Caption: Workflow for FTIR spectral acquisition via ATR.

## Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable information about its structure.

Rationale for Experimental Choices:

- **Ionization Method:** Electron Ionization (EI) is a high-energy technique that provides detailed, reproducible fragmentation patterns, creating a spectral fingerprint for library matching.<sup>[14]</sup> It is well-suited for relatively small, volatile molecules.
- **Analyzer:** A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate the ions based on their mass-to-charge ratio ( $m/z$ ).

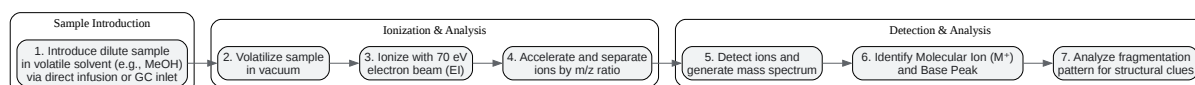
Table 4: Key Mass Spectrometry Data for 1-methyl-3-piperidinemethanol



m/z	Relative Intensity	Proposed Fragment	Interpretation
129	~15%	$[C_7H_{15}NO]^+$	Molecular Ion ( $M^+$ ): Confirms the molecular weight of the compound. <a href="#">[2]</a>
98	100%	$[M - CH_2OH]^+$	Base Peak: Loss of the hydroxymethyl radical ( $\bullet CH_2OH$ , 31 Da). This $\alpha$ -cleavage results in a stable, resonance-stabilized iminium ion, a very common fragmentation pathway for N-alkyl piperidines. <a href="#">[15]</a> <a href="#">[16]</a>
84	~20%	$[M - CH_2OH - CH_2]^+$ or $[C_5H_{10}N]^+$	Subsequent fragmentation of the m/z 98 ion or ring fragmentation.
71	~40%	$[C_4H_9N]^+$	Further fragmentation of the piperidine ring.
57	~55%	$[C_3H_7N]^+$	A common fragment from the cleavage of the N-methylpiperidine ring.
Data sourced from NIST WebBook for 1-Methyl-3-piperidinemethanol. <a href="#">[2]</a>			

Expert Interpretation: The EI mass spectrum is dominated by  $\alpha$ -cleavage adjacent to the nitrogen atom.[15] The most favorable fragmentation is the loss of the largest substituent on the carbon alpha to the nitrogen (in this case, the C3 position). However, the cleavage that expels the hydroxymethyl radical ( $\bullet\text{CH}_2\text{OH}$ ) from the C3 position leads to the formation of a highly stable iminium cation, which is observed as the base peak at  $m/z$  98. The presence of a molecular ion peak at  $m/z$  129, while not the most intense, is crucial for confirming the molecular weight.

## Mass Spectrometry Experimental Protocol



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Caption: Workflow for Electron Ionization Mass Spectrometry.

## Integrated Spectroscopic Analysis

No single technique provides the complete structural picture. The true power of spectroscopic characterization lies in the integration of data from NMR, IR, and MS.

- MS confirms the molecular formula ( $\text{C}_7\text{H}_{15}\text{NO}$ ) via the molecular ion peak at  $m/z$  129.
- IR confirms the presence of key functional groups: an alcohol (broad O-H stretch  $\sim 3300\text{--}3500\text{ cm}^{-1}$ ) and a tertiary amine (C-N stretch and Bohlmann bands).
- $^{13}\text{C}$  NMR confirms the carbon skeleton, showing seven distinct carbon environments consistent with the proposed structure.
- $^1\text{H}$  NMR provides the detailed connectivity, showing the relationships between protons and confirming the presence of the N-methyl and hydroxymethyl groups and the complex piperidine ring system.

Together, these techniques provide an unambiguous, self-validating confirmation of the structure of (3S)-1-methyl-3-piperidinemethanol.

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